molecular formula C8H16N2O B3295419 L(-)-alpha-Dimethylamino-epsilon-capro-lactam CAS No. 88764-68-5

L(-)-alpha-Dimethylamino-epsilon-capro-lactam

Cat. No. B3295419
CAS RN: 88764-68-5
M. Wt: 156.23 g/mol
InChI Key: CFZGIDYCUWFUJR-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L(-)-alpha-Dimethylamino-epsilon-capro-lactam, also known as DMAC or DMC, is a cyclic amide that has been widely used in scientific research. It is a chiral compound with a molecular formula of C9H18N2O, and a molecular weight of 170.25 g/mol. DMAC is a colorless liquid that is soluble in water and other polar solvents.

Mechanism of Action

L(-)-alpha-Dimethylamino-epsilon-capro-lactam has a unique mechanism of action that makes it useful in a variety of scientific applications. It is a cyclic amide that can act as a Lewis acid or a Lewis base, depending on the reaction conditions. L(-)-alpha-Dimethylamino-epsilon-capro-lactam can also act as a chiral auxiliary and can be used to control the stereochemistry of chemical reactions.
Biochemical and Physiological Effects
L(-)-alpha-Dimethylamino-epsilon-capro-lactam has no known biochemical or physiological effects. It is a non-toxic compound that is not metabolized by the body. However, it should be handled with care as it can cause skin irritation and eye damage.

Advantages and Limitations for Lab Experiments

L(-)-alpha-Dimethylamino-epsilon-capro-lactam has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile compound that can be used in a variety of applications. However, there are also some limitations to its use. L(-)-alpha-Dimethylamino-epsilon-capro-lactam is a chiral compound, which means that it can be difficult to separate the enantiomers. It is also a relatively expensive compound, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the use of L(-)-alpha-Dimethylamino-epsilon-capro-lactam in scientific research. One area of interest is the use of L(-)-alpha-Dimethylamino-epsilon-capro-lactam as a chiral auxiliary in asymmetric synthesis. L(-)-alpha-Dimethylamino-epsilon-capro-lactam has been shown to be an effective chiral auxiliary in a variety of reactions, and further research could lead to the development of new and more efficient methods for asymmetric synthesis. Another area of interest is the use of L(-)-alpha-Dimethylamino-epsilon-capro-lactam as a catalyst in organic reactions. L(-)-alpha-Dimethylamino-epsilon-capro-lactam has been shown to be an effective catalyst in several reactions, and further research could lead to the development of new and more efficient catalytic systems. Finally, L(-)-alpha-Dimethylamino-epsilon-capro-lactam could be used as a building block in the synthesis of new and novel compounds. Its unique chemical properties make it a valuable starting material for the synthesis of complex molecules.

Scientific Research Applications

L(-)-alpha-Dimethylamino-epsilon-capro-lactam has been widely used in scientific research due to its unique chemical properties. It is a versatile compound that can be used in a variety of applications, including:
1. As a chiral auxiliary in asymmetric synthesis
2. As a catalyst in organic reactions
3. As a reagent in chemical analysis
4. As a building block in the synthesis of other compounds

properties

IUPAC Name

(3S)-3-(dimethylamino)azepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-10(2)7-5-3-4-6-9-8(7)11/h7H,3-6H2,1-2H3,(H,9,11)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZGIDYCUWFUJR-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CCCCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L(-)-alpha-Dimethylamino-epsilon-capro-lactam

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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